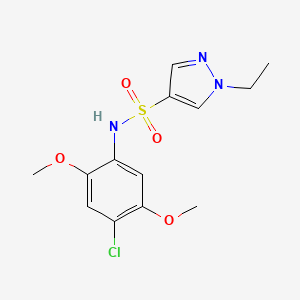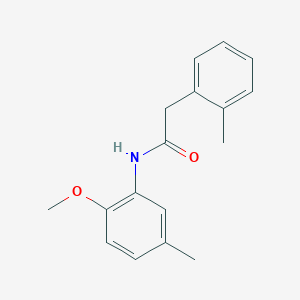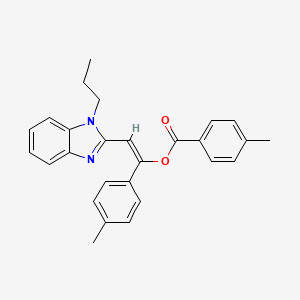
1-(4-methylphenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylphenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 4-methylbenzoate, also known as MMB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first identified in Japan in 2014 and has since become a popular recreational drug due to its potent psychoactive effects. MMB-FUBINACA is a highly potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis.
作用机制
1-(4-methylphenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 4-methylbenzoate acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. It binds to the receptor with high affinity and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor produces the psychoactive effects of this compound, which include euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of THC, the psychoactive component of cannabis. It produces a range of effects on the central nervous system, including euphoria, relaxation, altered perception, and impaired memory and cognition. This compound has also been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation.
实验室实验的优点和局限性
One of the advantages of using 1-(4-methylphenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 4-methylbenzoate in lab experiments is its high potency and affinity for the CB1 receptor. This makes it a useful tool for studying the effects of synthetic cannabinoids on the central nervous system. However, one of the limitations of using this compound is its potential for abuse and addiction. Researchers must take precautions to ensure that the substance is used only for scientific purposes and not for recreational use.
未来方向
There are many potential future directions for research on 1-(4-methylphenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 4-methylbenzoate. One area of interest is the development of new synthetic cannabinoids that have improved therapeutic properties and fewer side effects. Another area of interest is the development of new analytical methods for the detection and quantification of synthetic cannabinoids in biological samples. Finally, there is a need for further research on the long-term effects of synthetic cannabinoids on the central nervous system and their potential for addiction and abuse.
合成方法
The synthesis of 1-(4-methylphenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 4-methylbenzoate involves the condensation of 4-methylbenzoyl chloride with 1-propyl-1H-benzimidazole-2-amine to form the intermediate 1-(4-methylphenyl)-2-(1-propyl-1H-benzimidazol-2-yl)ethanone. This intermediate is then reacted with vinyl magnesium bromide to form the final product, this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting with standard equipment.
科学研究应用
1-(4-methylphenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 4-methylbenzoate has been used extensively in scientific research to study the effects of synthetic cannabinoids on the CB1 receptor and the central nervous system. It has been shown to have a high affinity for the CB1 receptor and to be a potent agonist, producing effects similar to those of THC, the psychoactive component of cannabis. This compound has also been used to study the effects of synthetic cannabinoids on memory, cognition, and other cognitive functions.
属性
IUPAC Name |
[(E)-1-(4-methylphenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-4-17-29-24-8-6-5-7-23(24)28-26(29)18-25(21-13-9-19(2)10-14-21)31-27(30)22-15-11-20(3)12-16-22/h5-16,18H,4,17H2,1-3H3/b25-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBLJRRSHBOSIJ-XIEYBQDHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C=C(C3=CC=C(C=C3)C)OC(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=CC=CC=C2N=C1/C=C(\C3=CC=C(C=C3)C)/OC(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-acetyl-N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5434507.png)
![N,1-dimethyl-N-[(3-methyl-2-pyridinyl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5434514.png)
![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5434516.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile](/img/structure/B5434527.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-propoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5434533.png)
![2-{[4-(allyloxy)-3-methoxybenzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B5434541.png)
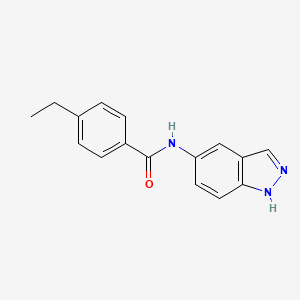
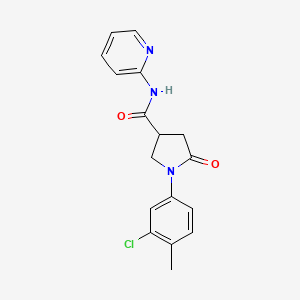
![3-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5434565.png)
![N-[1-[(allylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5434573.png)
![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5434590.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-ethyl-N-phenylacetamide](/img/structure/B5434596.png)
